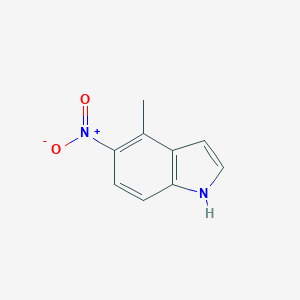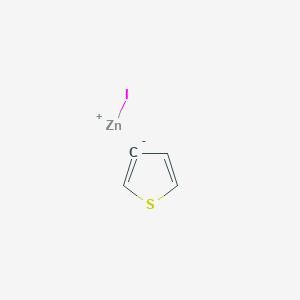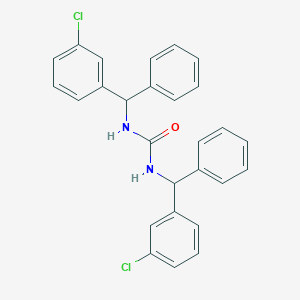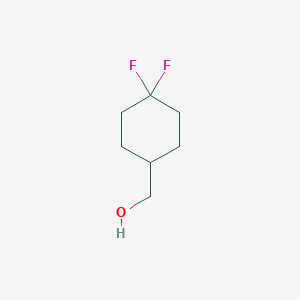
(4,4-Difluorocyclohexyl)methanol
概要
説明
(4,4-Difluorocyclohexyl)methanol is an organic compound with the molecular formula C7H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a cyclohexane ring, with a methanol group attached to the ring
科学的研究の応用
(4,4-Difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.
Industry: Used in the production of specialized materials, including fluorinated polymers and other advanced materials.
Safety and Hazards
“(4,4-Difluorocyclohexyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
This compound is a fluorinated building block
Pharmacokinetics
It is a liquid at room temperature , with a boiling point of 207-213 °C and a density of 1.154 g/mL at 25 °C . These properties could potentially impact its bioavailability, but further studies would be needed to confirm this.
準備方法
Synthetic Routes and Reaction Conditions
(4,4-Difluorocyclohexyl)methanol can be synthesized through the fluorination of cyclohexane. One common method involves the reaction of cyclohexane with hydrogen fluoride or trifluoromethanesulfonic acid fluoride to produce (4,4-difluorocyclohexyl)methane, which is then further reacted with sodium hydroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4,4-Difluorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: (4,4-Difluorocyclohexyl)ketone or (4,4-Difluorocyclohexyl)aldehyde.
Reduction: (4,4-Difluorocyclohexane).
Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.
類似化合物との比較
Similar Compounds
(4,4-Difluorocyclohexanone): Similar structure but with a ketone group instead of a hydroxyl group.
(4,4-Difluorocyclohexanol): Similar structure but with a hydroxyl group attached directly to the cyclohexane ring.
2,4-Difluorothiophenol: Contains fluorine atoms but with a thiophenol group instead of a cyclohexane ring.
Uniqueness
(4,4-Difluorocyclohexyl)methanol is unique due to its specific combination of fluorine atoms and a hydroxyl group attached to a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(4,4-difluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZNZSLOHZLFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611181 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-48-6 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,4-difluorocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



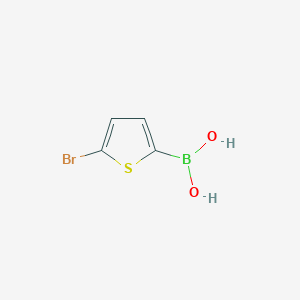

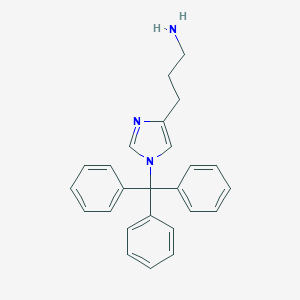
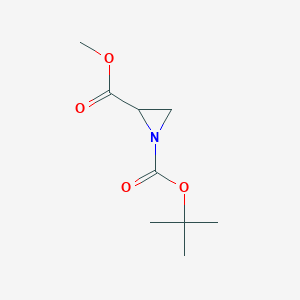

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)



